molecular formula C18H11Cl2F4NO3S B8569586 3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid

3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid

Cat. No.: B8569586
M. Wt: 468.2 g/mol
InChI Key: HJPGBPJVQPGICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid is a useful research compound. Its molecular formula is C18H11Cl2F4NO3S and its molecular weight is 468.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H11Cl2F4NO3S

Molecular Weight

468.2 g/mol

IUPAC Name

1-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylic acid

InChI

InChI=1S/C18H11Cl2F4NO3S/c19-10-4-7(5-11(20)13(10)21)17(18(22,23)24)6-12(25-28-17)14-8-2-1-3-9(8)15(29-14)16(26)27/h4-5H,1-3,6H2,(H,26,27)

InChI Key

HJPGBPJVQPGICE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(SC(=C2C1)C(=O)O)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Stir a mixture of 3-[5-(3,5-Dichloro-4-fluoro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid methyl ester (26 g, 54.1 mmol) and LiOH—H2O (4.54 g, 0.108 mmol) in water (200 mL) and THF (400 mL) at 50° C. for 0.5 hour. After removal of organic solvent under vacuum, dilute the residue with ice water (100 mL). Acidify the aqueous mixture with conc. HCl to pH=1, and extract the resultant mixture with EtOAc (200 mL×3). Purify the residue by silica gel chromatograph (EtOAc:MeOH 6:1) to afford 3-[5-(3,5-Dichloro-4-fluoro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid as a white solid (23 g, 91.7% for 2 steps). MS (m/z): 468 (M+1).
Name
LiOH—H2O
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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